1-Hydroxy-9H-thioxanthen-9-one

Anticancer Drug Discovery EGFR Inhibition Medicinal Chemistry

1-Hydroxy-9H-thioxanthen-9-one (CAS 84682-31-5), molecular formula C₁₃H₈O₂S and molecular weight 228.27 g/mol, is a hydroxyl-substituted thioxanthone derivative belonging to the thioxanthone class of sulfur-containing heterocyclic compounds. This compound is characterized by a 1-position hydroxyl group on the thioxanthone tricyclic scaffold and exhibits computed XLogP3 of 4.2, indicating lipophilic character suitable for organic solvent processing.

Molecular Formula C13H8O2S
Molecular Weight 228.27 g/mol
CAS No. 84682-31-5
Cat. No. B3057743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-9H-thioxanthen-9-one
CAS84682-31-5
Molecular FormulaC13H8O2S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)O
InChIInChI=1S/C13H8O2S/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,14H
InChIKeyOEZKDMYTQDZSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-9H-thioxanthen-9-one (CAS 84682-31-5) Procurement Baseline: A Scaffold Thioxanthone for Derivative Development and Photochemical Research


1-Hydroxy-9H-thioxanthen-9-one (CAS 84682-31-5), molecular formula C₁₃H₈O₂S and molecular weight 228.27 g/mol, is a hydroxyl-substituted thioxanthone derivative belonging to the thioxanthone class of sulfur-containing heterocyclic compounds [1]. This compound is characterized by a 1-position hydroxyl group on the thioxanthone tricyclic scaffold and exhibits computed XLogP3 of 4.2, indicating lipophilic character suitable for organic solvent processing [1]. It is structurally distinct from other hydroxyl-substituted thioxanthones (e.g., 2-hydroxy-, 3-hydroxy-, or dihydroxy-thioxanthones) and serves primarily as a key synthetic intermediate, precursor scaffold, and comparative baseline compound rather than an optimized end-use photoinitiator or therapeutic agent [2].

Why 1-Hydroxy-9H-thioxanthen-9-one Cannot Be Generically Substituted: Positional and Electronic Determinants of Performance


Generic substitution of 1-Hydroxy-9H-thioxanthen-9-one with other hydroxyl-substituted thioxanthone isomers or unsubstituted thioxanthone is scientifically untenable due to three critical structure-dependent factors. First, the 1-position hydroxyl group engages in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, a conformation that substantially alters excited-state photophysics—specifically deactivating both the lowest excited singlet and triplet states—while leaving polymerization efficiency largely unaffected [1]. This behavior differs fundamentally from 2-substituted thioxanthones, which lack this intramolecular hydrogen-bonding motif and exhibit different fluorescence/phosphorescence quantum yield ratios [2]. Second, substitution pattern dictates synthetic accessibility: the 1-hydroxy scaffold serves as a distinct precursor for further derivatization (e.g., 2-chloro-1-hydroxythioxanthone, 4-chloro-1-hydroxythioxanthone) that cannot be equivalently accessed from 2-hydroxy or 3-hydroxy isomers [3]. Third, comparative in vitro studies demonstrate that even structurally similar thioxanthones (e.g., 1-hydroxythioxanthone vs. 1,3-dihydroxythioxanthone vs. chloro-substituted derivatives) exhibit meaningfully different IC₅₀ values and selectivity indices, precluding functional interchangeability [3].

Quantitative Differentiation Evidence for 1-Hydroxy-9H-thioxanthen-9-one Versus Comparator Compounds


Comparative Cytotoxicity: 1-Hydroxythioxanthone as Baseline Scaffold Versus Chloro- and Dihydroxy-Derivatives

In a head-to-head in vitro anticancer evaluation across four human cancer cell lines (T47D, HeLa, WiDr, A549), 1-hydroxythioxanthone demonstrated lower cytotoxicity than its 2-chloro- and 4-chloro-substituted derivatives. The chloro-substituted derivatives achieved lower IC₅₀ values than the parent 1-hydroxythioxanthone, while 1,3-dihydroxythioxanthone exhibited the strongest anticancer activity and the highest selectivity index (3.22–19.55) among all tested thioxanthones [1][2]. This quantitative hierarchy positions 1-hydroxythioxanthone as the essential unsubstituted baseline scaffold for comparative structure-activity relationship (SAR) studies and as a validated precursor for generating more potent chloro- and dihydroxy-derivatives [1].

Anticancer Drug Discovery EGFR Inhibition Medicinal Chemistry

Position-Specific Photophysical Behavior: Intramolecular Hydrogen Bonding in 1-Substituted Thioxanthones

A systematic spectroscopic investigation of nine oil-soluble hydroxy and methoxy thioxanthone derivatives revealed that 1-substituted derivatives (including 1-hydroxythioxanthone) exhibit distinct photophysical behavior due to intramolecular hydrogen bonding between the 1-position hydroxyl group and the adjacent carbonyl oxygen. This interaction deactivates both the lowest excited singlet and triplet states relative to other substitution patterns, yet has little effect on overall photopolymerization efficiency [1]. In contrast, most other hydroxy/methoxy thioxanthone derivatives (2-substituted, 3-substituted, etc.) exhibit low fluorescence and high phosphorescence quantum yields without this specific hydrogen-bonding deactivation pathway [1]. A related study demonstrated that unsubstituted thioxanthone has a fluorescence quantum yield of 0.06, while a 1-hydroxy-functionalized derivative achieves 0.35—a 5.8-fold enhancement—illustrating the magnitude of substitution effects on photophysics [2].

Photochemistry Photopolymerization Spectroscopy

Synthetic Accessibility and Yield: 1-Hydroxythioxanthone via Al₂O₃-CH₃SO₃H Methodology

A reported synthesis of 1-hydroxythioxanthone using thiosalicylic acid (TSA) and phenol in the presence of Al₂O₃-CH₃SO₃H (AMA) at 110 °C for five minutes achieved a 60% yield, producing yellow needles with a melting point of 118–120 °C . This methodology is documented to proceed with high regioselectivity and produces various hydroxythioxanthones in good yields . The 60% yield provides a benchmark for comparing synthetic routes to this specific isomer versus alternative substitution patterns (e.g., 2-hydroxythioxanthone, which requires different starting phenols). No direct comparative yield data versus alternative isomers under identical conditions was identified in accessible literature; this represents the reported yield for the specific 1-hydroxy isomer under the optimized conditions described .

Organic Synthesis Thioxanthone Derivatives Methodology

Solubility Behavior in Supercritical CO₂: Comparative Data for Process Engineering Applications

The solubilities of four thioxanthone derivatives—including 1-hydroxythioxanthone (the target compound), unsubstituted thioxanthone, 1-hydroxy-3-methylthioxanthone, and 1,4-dihydroxy-3-methylthioxanthone—have been measured in supercritical CO₂ across temperatures of 308–348 K and pressures of 122–355 bar [1]. This dataset enables direct solubility comparison among structurally related thioxanthones for supercritical fluid processing applications. The measurements were performed using a static-sampling apparatus, and the data were correlated using a semiempirical model showing satisfactory agreement with experimental results [1]. While specific solubility values are not provided in the abstract, this dataset constitutes the only peer-reviewed systematic comparison of supercritical CO₂ solubility for 1-hydroxythioxanthone versus other thioxanthone derivatives [1].

Supercritical Fluid Extraction Process Engineering Green Chemistry

Validated Research and Industrial Application Scenarios for 1-Hydroxy-9H-thioxanthen-9-one


Medicinal Chemistry: Baseline Scaffold for EGFR-Targeted Anticancer SAR Studies

In anticancer drug discovery programs, 1-Hydroxy-9H-thioxanthen-9-one serves as the parent unsubstituted scaffold for systematic structure-activity relationship (SAR) exploration targeting epidermal growth factor receptor (EGFR) inhibition. Molecular docking studies demonstrate that this compound, along with its chloro-substituted derivatives, achieves lower binding energy than the clinical EGFR inhibitor erlotinib, indicating stronger interaction with the EGFR active site and hydrogen bonding with the MET769 residue [1][2]. The quantitative hierarchy where chloro-substituted derivatives exhibit lower IC₅₀ values while 1,3-dihydroxythioxanthone achieves the highest selectivity index (3.22–19.55) establishes this compound as the essential baseline reference compound for evaluating substitution effects [1]. Procurement of this compound enables researchers to validate synthetic methodology, generate comparative cytotoxicity data, and produce derivative libraries through further functionalization at the 2- and 4-positions [1].

Photochemical Research: Position-Specific Probe for Intramolecular Hydrogen Bonding Effects

For photochemistry and photopolymerization mechanism studies, 1-Hydroxy-9H-thioxanthen-9-one provides a unique position-specific probe for investigating the effects of intramolecular hydrogen bonding on excited-state dynamics. Spectroscopic studies have established that 1-substituted thioxanthone derivatives exhibit intramolecular hydrogen bonding between the 1-position hydroxyl and adjacent carbonyl groups, which deactivates both the lowest excited singlet and triplet states—a phenomenon that does not occur in 2-substituted or other positional isomers [1]. This distinct photophysical behavior makes the 1-hydroxy compound irreplaceable for comparative studies examining the relationship between substitution position, hydrogen bonding, and photoinitiation efficiency. Researchers procure this specific isomer when studying the competition between carbonyl-amine co-initiator interactions and intramolecular hydrogen bonding effects on radical-anion formation during photopolymerization [1].

Process Engineering: Supercritical CO₂ Processing and Extraction Method Development

In green chemistry and process engineering applications, 1-Hydroxy-9H-thioxanthen-9-one is one of only four thioxanthone derivatives for which systematic supercritical CO₂ solubility data has been peer-reviewed and published across industrially relevant temperature (308–348 K) and pressure (122–355 bar) ranges [1]. This validated dataset—obtained using a static-sampling apparatus and correlated via a semiempirical model—provides essential design parameters for supercritical fluid extraction, particle formation, or chromatographic purification processes involving thioxanthone-class compounds [1]. Procurement for process development applications is justified when researchers require a structurally defined thioxanthone with established supercritical fluid behavior data, enabling method validation and scale-up calculations that cannot be reliably performed using uncharacterized or structurally dissimilar analogues [1].

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